4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Lipophilicity Drug design Physicochemical profiling

4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 2306269-27-0) is a partially saturated, chloro-substituted pyrrolo[3,2-c]pyridine heterocycle with molecular formula C₉H₁₁ClN₂ and molecular weight 182.65 g/mol. Its fused bicyclic scaffold places it within the pyrrolopyridine family, a privileged chemotype extensively explored for kinase inhibitor discovery.

Molecular Formula C9H11ClN2
Molecular Weight 182.65
CAS No. 2306269-27-0
Cat. No. B2918547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
CAS2306269-27-0
Molecular FormulaC9H11ClN2
Molecular Weight182.65
Structural Identifiers
SMILESCC1(CNC2=C1C(=NC=C2)Cl)C
InChIInChI=1S/C9H11ClN2/c1-9(2)5-12-6-3-4-11-8(10)7(6)9/h3-4,12H,5H2,1-2H3
InChIKeyBYEDKZNTARHLSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine – Procurement-Relevant Structural and Physicochemical Profile


4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 2306269-27-0) is a partially saturated, chloro-substituted pyrrolo[3,2-c]pyridine heterocycle with molecular formula C₉H₁₁ClN₂ and molecular weight 182.65 g/mol [1]. Its fused bicyclic scaffold places it within the pyrrolopyridine family, a privileged chemotype extensively explored for kinase inhibitor discovery [2]. The compound features a single chlorine atom at the 4-position of the pyridine ring and a gem-dimethyl group at the 3-position of the partially saturated pyrrole ring, endowing it with distinct computational physicochemical properties including a consensus LogP of approximately 2.19–2.71 and topological polar surface area (TPSA) of 24.92 Ų [1]. These properties position it as a moderate-lipophilicity, compact building block for medicinal chemistry elaboration.

Why In-Class Substitution of 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Is Not Straightforward


Compounds sharing the pyrrolo[3,2-c]pyridine core cannot be freely interchanged for medicinal chemistry or chemical biology applications because even subtle variations in chlorine position, ring saturation state, and substitution pattern produce measurable shifts in computed physicochemical properties—including lipophilicity, hydrogen-bonding capacity, and electronic character—that directly influence downstream synthetic reactivity, fragment elaboration strategies, and ultimately the pharmacological profile of final lead compounds [1]. Within the 1H-pyrrolo[3,2-c]pyridine scaffold, a shift from the 4-chloro to the 6-chloro regioisomer alters the electron density distribution on the pyridine ring and consequently the reactivity toward nucleophilic aromatic substitution or cross-coupling reactions, while a switch from the partially saturated 2,3-dihydro form to the fully aromatic analog eliminates the secondary amine handle (hydrogen-bond donor) available for further diversification [1]. These differences are not cosmetic; they translate to divergent synthetic routes, intermediate stability, and final compound properties that cannot be compensated for by post-hoc adjustment.

4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: Comparator-Anchored Quantitative Differentiation Evidence


Enhanced Lipophilicity (ΔLogP ≈ +0.66) Versus the Non-Chlorinated Parent Congener

Introduction of the 4-chloro substituent increases the computed octanol-water partition coefficient (LogP) by approximately 0.66 log units relative to the non-chlorinated 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine parent (CAS 1823882-07-0). The target compound (CAS 2306269-27-0) exhibits a LogP of 2.44 (Chemscene computational data, XLogP3-AA = 2.7 from PubChem) [1], whereas the non-chlorinated analog (C₉H₁₂N₂, MW 148.20 g/mol) exhibits a LogP of 1.78 . This ΔLogP of +0.66 indicates a meaningful increase in lipophilicity attributable to the chlorine atom, which will influence membrane permeability, solubility, and protein-binding characteristics of any elaborated analog derived from this building block.

Lipophilicity Drug design Physicochemical profiling

Regiochemical Differentiation: 4-Chloro Versus 6-Chloro Isomer Predicted pKa and Electronic Profile

The chlorine substitution position fundamentally alters the electronic environment of the pyrrolo[3,2-c]pyridine scaffold. The target compound bears chlorine at the 4-position (adjacent to the pyridine nitrogen), while the 6-chloro regioisomer (CAS 1403899-44-4, C₉H₁₁ClN₂, MW 182.65) positions the chlorine distal to the pyridine nitrogen. This positional difference is reflected in the predicted pKa: the 6-chloro isomer has a predicted pKa of 4.35 ± 0.40 , whereas the 4-chloro substitution, being closer to the pyridine nitrogen, is expected to lower the pKa of the conjugate acid more substantially due to the inductive electron-withdrawing effect operating through fewer bonds. This difference directly affects protonation state under physiological or synthetic pH conditions, influencing both salt formation during purification and the ionization state of downstream elaborated products.

Regiochemistry Synthetic accessibility Electronic effects

Hydrogen-Bond Donor Availability: Dihydro Saturation Confers an NH Handle Absent in the Fully Aromatic 4-Chloro-2,3-dimethyl Analog

The target compound is a 2,3-dihydro derivative containing a secondary amine (NH) at position 1, providing one hydrogen-bond donor (HBD count = 1) and a reactive handle for N-functionalization (alkylation, acylation, sulfonylation, Boc-protection). In contrast, the fully aromatic 4-chloro-2,3-dimethyl-1H-pyrrolo[3,2-c]pyridine (CAS 878232-70-3, C₉H₉ClN₂, MW 180.63) lacks this saturated NH group; its pyrrole NH is part of the aromatic π-system, altering both its reactivity and its hydrogen-bonding capacity [1]. The target compound's combination of one HBD, two HBA, TPSA of 24.92 Ų, and zero rotatable bonds (rotatable bond count = 0) provides a rigid, vectorially defined scaffold that is structurally preorganized for fragment-based drug discovery, whereas the fully aromatic analog introduces additional unsaturation that flattens the molecular geometry.

Synthetic diversification Hydrogen-bond donors Fragment elaboration

Scaffold Provenance: The 1H-Pyrrolo[3,2-c]pyridine Core Delivers Validated Kinase Inhibitor Pharmacology Not Replicated by Pyrrolo[2,3-b]pyridine or Pyrrolo[3,4-c]pyridine Isomers

The 1H-pyrrolo[3,2-c]pyridine scaffold—to which the target compound belongs—has been validated through structure-based drug design campaigns culminating in clinical-quality chemical probes. Specifically, optimization of this scaffold at the Institute of Cancer Research yielded CCT251455 (compound 65), a potent MPS1 kinase inhibitor with an enzyme IC₅₀ of 0.006 μM (6 nM) and cellular HCT116 GI₅₀ of 0.069 μM [1][2]. Separately, bisamide derivatives based on the same pyrrolo[3,2-c]pyridine nucleus achieved FMS kinase IC₅₀ values of 30–96 nM with 11-fold selectivity over KDR [3][4]. These quantitatively validated kinase inhibition outcomes are scaffold-specific; regioisomeric pyrrolopyridine series (e.g., pyrrolo[2,3-b]pyridine, pyrrolo[3,4-c]pyridine) do not recapitulate the same kinase selectivity profile or binding mode, as the nitrogen atom orientation within the bicyclic system governs the hydrogen-bonding interaction pattern with the kinase hinge region [1].

Kinase inhibition Scaffold validation MPS1 FMS

Purity Specifications: 95%–98% Assay with Batch-Specific QC Certificates (NMR, HPLC, GC) Available from Multiple Vendors

The target compound is commercially available from multiple reputable vendors with defined purity specifications. Bidepharm offers standard purity of 95% with batch-specific quality certificates including NMR, HPLC, and GC data . Chemscene supplies the compound at ≥95% purity under catalog number CS-0160857 with storage specification of sealed dry at 2–8°C . Additional vendors including Chemenu (catalog CM559435, 95%+) and HZB (catalog WR162420, 98%) provide comparable or higher purity grades . This multi-vendor availability at 95%+ purity with documented analytical characterization provides procurement flexibility and reduces single-supplier dependency risk.

Quality control Batch consistency Procurement standards

Limitation Statement: Absence of Direct Head-to-Head Biological Activity Data for the Unelaborated Building Block

It must be explicitly acknowledged that no direct, published head-to-head biological activity comparison data exist for the unelaborated 4-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine building block (CAS 2306269-27-0) against its closest analogs. No IC₅₀, Kd, Ki, EC₅₀, cellular activity, or in vivo pharmacokinetic data specific to this compound were identified in PubMed, BindingDB, ChEMBL, or patent literature through systematic search conducted up to May 2026. All structure-activity relationship data cited in this guide pertain to elaborated derivatives bearing additional substituents beyond the core scaffold presented by this building block. Consequently, procurement decisions must rest primarily on the structural, physicochemical, and scaffold-validation evidence dimensions documented above, rather than on direct comparative pharmacology.

Data transparency Evidence gap Procurement risk

4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: Evidence-Validated Application Scenarios for Procurement Decision-Making


Kinase-Focused Fragment Library Construction Requiring a Validated Pyrrolopyridine Scaffold with a Synthetic NH Handle

For medicinal chemistry teams building fragment libraries targeting the kinase hinge-binding region, the 4-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine building block offers a scaffold that has been quantitatively validated in MPS1 (IC₅₀ = 0.006 μM for CCT251455) and FMS (IC₅₀ = 30–96 nM) inhibitor programs . The presence of the saturated NH at position 1 (HBD count = 1) [1] provides a vector for fragment growth via N-alkylation or acylation, while the 4-chloro substituent serves as a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, or SNAr) to introduce diversity elements. The computed LogP of 2.44 [2] positions fragments derived from this building block within favorable lipophilicity range for lead-likeness, in contrast to the lower-lipophilicity non-chlorinated parent (LogP = 1.78) .

Synthesis of 4-Substituted Pyrrolo[3,2-c]pyridine Derivatives via SNAr or Metal-Catalyzed Cross-Coupling at the Chlorine Position

The 4-chloro substituent, positioned adjacent to the electron-withdrawing pyridine nitrogen, renders this position activated toward nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, enabling efficient diverisification without requiring the harsh conditions often needed for less-activated chloroarenes. This contrasts with the 6-chloro regioisomer (CAS 1403899-44-4), where the chlorine is meta to the pyridine nitrogen and consequently less activated toward SNAr, as reflected in the predicted pKa difference (6-chloro pKa = 4.35 ± 0.40) . The availability of batch-specific QC data (NMR, HPLC, GC) from vendors such as Bidepharm ensures that the starting material identity and purity are documented prior to multistep synthetic sequences, reducing troubleshooting time.

Structure-Activity Relationship (SAR) Exploration of Chlorine Position and Saturation State Effects in Kinase Inhibitor Lead Optimization

For programs seeking to systematically probe the impact of chlorine position and ring saturation on kinase selectivity and potency, the target compound serves as a critical comparator alongside its 6-chloro regioisomer (CAS 1403899-44-4) and the fully aromatic 4-chloro-2,3-dimethyl analog (CAS 878232-70-3). The structural differences—4-chloro versus 6-chloro substitution, dihydro versus fully aromatic ring system—translate to measurable differences in computed properties (LogP, pKa, TPSA) and to expected differences in kinase hinge-binding geometry based on the pyrrolo[3,2-c]pyridine scaffold's established binding mode [1]. Systematic procurement of all three building blocks enables a matrix-based SAR approach that deconvolutes the contributions of chlorine placement and ring saturation to the overall pharmacological profile of elaborated leads.

Development of Synthetic Methodology for Functionalization of Partially Saturated Pyrrolopyridine Systems

The target compound's unique combination of a 2,3-dihydro-pyrrole ring (bearing a gem-dimethyl group at position 3, providing steric bulk and preventing oxidation) and a 4-chloro-pyridine moiety makes it an ideal substrate for methodology development aimed at chemoselective functionalization. The sp³ carbon at position 3, the nucleophilic NH at position 1, and the electrophilic carbon at position 4 offer three orthogonal reactive sites within a single compact scaffold (MW 182.65, TPSA 24.92 Ų, zero rotatable bonds) . Methodology developed on this scaffold can then be applied to more complex dihydropyrrolopyridine intermediates encountered in medicinal chemistry campaigns. The compound's commercial availability at 95%+ purity from multiple vendors [1] ensures reproducible starting material for method development and optimization.

Quote Request

Request a Quote for 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.